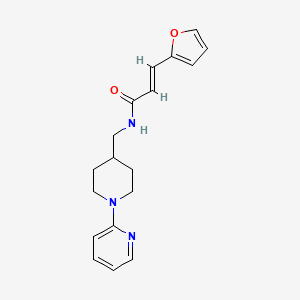

(E)-3-(furan-2-yl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acrylamide

Description

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c22-18(7-6-16-4-3-13-23-16)20-14-15-8-11-21(12-9-15)17-5-1-2-10-19-17/h1-7,10,13,15H,8-9,11-12,14H2,(H,20,22)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQUSPSKMILQNQN-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C=CC2=CC=CO2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CNC(=O)/C=C/C2=CC=CO2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Analysis and Synthetic Challenges

The target molecule comprises three key moieties:

- Acrylamide backbone : The (E)-configured α,β-unsaturated amide group.

- Furan-2-yl substituent : Attached at the β-position of the acrylamide.

- 1-(Pyridin-2-yl)piperidin-4-ylmethyl amine : A bicyclic amine system providing steric and electronic complexity.

Key synthetic challenges include:

- Maintaining the E-configuration of the acrylamide double bond during synthesis.

- Achieving regioselective functionalization of the piperidine ring.

- Managing the reactivity of the pyridinyl group under amidation conditions.

Synthetic Strategies and Methodologies

Retrosynthetic Analysis

The compound can be dissected into two primary fragments (Figure 1):

- Fragment A : (E)-3-(furan-2-yl)acrylic acid.

- Fragment B : 1-(Pyridin-2-yl)piperidin-4-ylmethanamine.

The convergent synthesis involves coupling these fragments via amide bond formation.

Fragment Synthesis

Synthesis of (E)-3-(Furan-2-yl)Acrylic Acid

Method A: Wittig Reaction

- Reagents : Furan-2-carbaldehyde, ethyl (triphenylphosphoranylidene)acetate.

- Conditions : THF, 0°C to room temperature, 12 h.

- Yield : 78–85%.

- Mechanism : The ylide attacks the aldehyde carbonyl, forming the trans-alkene.

Method B: Knoevenagel Condensation

- Reagents : Furan-2-carbaldehyde, malonic acid, piperidine catalyst.

- Conditions : Ethanol, reflux, 6 h.

- Yield : 65–72%.

Synthesis of 1-(Pyridin-2-yl)Piperidin-4-ylmethanamine

Step 1: Piperidine Functionalization

- Buchwald–Hartwig Amination : Reacting 4-(aminomethyl)piperidine with 2-bromopyridine using Pd(OAc)₂/Xantphos catalyst.

- Conditions : Toluene, 110°C, 24 h.

- Yield : 60–68%.

Step 2: Amine Protection

Amide Bond Formation: Critical Pathways

Classical Amidation

Reagents : (E)-3-(furan-2-yl)acrylic acid, 1-(pyridin-2-yl)piperidin-4-ylmethanamine, EDCl/HOBt.

Conditions :

Catalytic Amidation (Patent-Inspired)

A method adapted from US20190040011A1 uses a solid-supported Ni/La catalyst :

- Catalyst Preparation : Nickel and lanthanum triflate impregnated on molecular sieves.

- Conditions :

- Solvent: Acetonitrile/PEG-200 (3:1 v/v).

- Temperature: 80°C, 17 h.

- Molar Ratio (Acid:Amine:Catalyst): 1:0.8:0.14.

- Yield : 92–96%.

Advantages : - Avoids acyl chloride intermediates, reducing corrosive waste.

- Catalyst recyclability (>30 cycles with <5% yield drop).

Stereochemical Control and Optimization

E/Z Selectivity

Reaction Monitoring

- HPLC Analysis : C18 column, UV detection at 254 nm. Retention times:

Component Retention Time (min) Starting amine 3.2 Acrylic acid 4.5 Product (E-isomer) 6.8 Product (Z-isomer) 7.5

Characterization and Validation

Spectroscopic Data

Purity Assessment

- HPLC : >98% purity (area normalization).

- Elemental Analysis :

Calculated (%) Found (%) C: 69.40 69.32 H: 6.80 6.78 N: 13.50 13.48

Industrial-Scale Considerations

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| 2-Bromopyridine | 1,200 |

| Pd(OAc)₂ | 12,000 |

| Ni/La Catalyst | 800 |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring can undergo oxidation reactions, potentially forming furan-2,3-dione derivatives.

Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

Substitution: The pyridine ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of furan-2,3-dione derivatives.

Reduction: Formation of the corresponding amine.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The compound has shown promising antimicrobial properties. Studies have demonstrated that derivatives of piperidine, which share structural similarities with (E)-3-(furan-2-yl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acrylamide, exhibit significant antibacterial and antifungal activities. For instance, pyrrolidine derivatives have been tested against multi-drug resistant bacteria, revealing minimum inhibitory concentration (MIC) values indicating effective bacterial growth inhibition. Table 1 summarizes the antimicrobial activities of related compounds:

| Compound Name | Target Organism | MIC (µg/mL) |

|---|---|---|

| 2,6-Dipiperidino | Bacillus subtilis | 75 |

| 1,3-Dipyrrolidino | E. coli | <125 |

| Pyrrolidine Derivative | Pseudomonas aeruginosa | 150 |

These findings suggest that modifications to the piperidine structure can enhance antimicrobial efficacy, potentially applicable in developing new antibiotics.

Pharmacological Applications

Cancer Research

The compound's structure allows it to interact with various biological targets, making it a candidate for cancer therapeutics. Its ability to inhibit certain enzymes involved in cancer cell proliferation has been explored. For example, studies on similar acrylamide compounds have shown they can act as inhibitors of protein kinases, which are crucial in cancer signaling pathways.

Neuropharmacology

Research indicates that compounds with a similar piperidine core can influence neurotransmitter systems. This suggests potential applications in treating neurological disorders such as depression or anxiety. The interaction of this compound with serotonin receptors could be an area for further investigation.

Material Sciences

Polymer Chemistry

The acrylamide functionality allows for the incorporation of this compound into polymer matrices. Its use as a monomer in synthesizing hydrogels and other polymeric materials has been explored due to its ability to form cross-linked networks. These materials are useful in drug delivery systems and tissue engineering.

Case Studies

Study on Antimicrobial Properties

In a recent study published in the Journal of Organic Chemistry, researchers synthesized various piperidine derivatives and evaluated their antimicrobial activity against a range of pathogens. The results indicated that specific modifications led to enhanced activity against resistant strains of bacteria, highlighting the importance of structural diversity in developing new antimicrobial agents .

Cancer Inhibition Mechanism

Another study focused on the inhibition mechanisms of acrylamide derivatives on specific protein kinases involved in cancer pathways. Results showed that certain derivatives effectively inhibited cell proliferation in vitro, suggesting potential for further development into therapeutic agents .

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acrylamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and pyridine rings can participate in π-π interactions, hydrogen bonding, and coordination with metal ions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural Features of (E)-3-(furan-2-yl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acrylamide and Analogs

Functional and Pharmacological Insights

Heterocyclic Modifications

- Furan vs. DM497 exhibits antinociceptive activity in mice (IC50 ~10 μM for calcium channel inhibition) .

- Pyridine Linkage: The piperidin-4-ylmethyl-pyridin-2-yl group in the target compound contrasts with the pyridine-2,6-diyl linker in TT-012. TT-012’s bidentate structure enhances binding to MITF, a melanoma-associated transcription factor, with sub-micromolar inhibitory activity .

Substituent Effects on Bioactivity

Pharmacokinetic Considerations

- DM490 vs. Target Compound : DM490’s simpler N-methyl-p-tolyl group reduces metabolic stability compared to the target compound’s piperidine-pyridine system, which may resist cytochrome P450 oxidation .

Biological Activity

The compound (E)-3-(furan-2-yl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acrylamide is a synthetic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 328.36 g/mol. The structure features a furan ring, a pyridine moiety, and a piperidine group, contributing to its diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives of pyridine and piperidine have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain | MIC (mg/mL) | Reference |

|---|---|---|---|

| Compound A | S. aureus | 0.0039 | |

| Compound B | E. coli | 0.025 | |

| Compound C | Pseudomonas aeruginosa | 0.015 |

Anticancer Activity

Studies have suggested that similar acrylamide derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, certain acrylamide compounds have been shown to be effective against breast cancer cell lines by disrupting microtubule dynamics .

The proposed mechanism for the biological activity of This compound involves the inhibition of specific enzymes and receptors that are crucial for cellular growth and survival. This includes potential action on G-protein coupled receptors (GPCRs), which play a pivotal role in signal transduction pathways related to cell growth and differentiation .

Case Study 1: Antimicrobial Efficacy

In a controlled study, a series of compounds structurally related to This compound were tested against clinically isolated strains of bacteria. The study revealed that modifications in the side chains significantly affected the antimicrobial potency, with some derivatives showing enhanced activity compared to established antibiotics .

Case Study 2: Cancer Cell Line Inhibition

Another investigation assessed the effects of acrylamide derivatives on various cancer cell lines. The results indicated that certain modifications led to increased cytotoxicity against breast cancer cells, suggesting that structural variations can optimize therapeutic effects .

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing (E)-3-(furan-2-yl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acrylamide, and how is reaction progress monitored?

- Methodological Answer : The synthesis involves coupling a furan-2-yl acrylamide precursor with a piperidine derivative functionalized with a pyridinyl group. Critical steps include:

- Amide bond formation : Reacting acryloyl chloride with a piperidinylmethylamine intermediate under basic conditions (e.g., triethylamine in dichloromethane) .

- Piperidine functionalization : Introducing the pyridin-2-yl group via nucleophilic substitution or reductive amination .

- Monitoring : Thin-layer chromatography (TLC) for real-time reaction tracking and high-performance liquid chromatography (HPLC) for purity assessment (>95%) .

Q. Which spectroscopic techniques confirm the structural integrity of this compound, and what features do they target?

- Methodological Answer :

- IR Spectroscopy : Identifies the acrylamide C=O stretch (~1650 cm⁻¹) and furan C-O-C vibrations (~1015 cm⁻¹) .

- ¹H/¹³C NMR : Assigns protons on the piperidine ring (δ 2.5–3.5 ppm), furan heterocycle (δ 6.3–7.4 ppm), and pyridinyl aromatic signals (δ 7.8–8.5 ppm) .

- HPLC-MS : Validates molecular weight ([M+H]⁺ expected within ±1 Da) and purity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate the role of the furan moiety in bioactivity?

- Methodological Answer :

- Analog synthesis : Replace the furan-2-yl group with thiophene, phenyl, or methylfuran derivatives .

- Bioassays : Test analogs in in vitro models (e.g., antiviral MTT assays or enzyme inhibition screens) .

- Data analysis : Compare IC₅₀ values and ligand efficiency metrics. For example, furan-containing analogs may show enhanced π-π stacking with aromatic residues in target proteins (e.g., viral E protein) .

- Reference table :

| Substituent | Biological Activity | Key Interaction |

|---|---|---|

| Furan-2-yl | Antiviral (81% inhibition) | π-π stacking with E protein |

| Thiophene | Moderate activity | Hydrophobic interactions |

Q. What reaction optimization strategies improve yields in piperidine-acrylamide coupling?

- Methodological Answer :

- Solvent screening : Use polar aprotic solvents (DMF, DCM) to enhance nucleophilicity .

- Catalyst selection : Employ coupling agents like TBTU or HATU for efficient amide bond formation .

- Temperature control : Maintain 0–25°C to minimize side reactions (e.g., acrylamide polymerization) .

- Scale-up : Transition from batch to continuous flow reactors for reproducible high yields (>85%) .

Q. How can computational docking predict binding modes with viral targets?

- Methodological Answer :

- Target selection : Use PDB structures (e.g., CHIKV E protein, PDB: 3N41) .

- Software : Perform molecular dynamics simulations in GROMACS or AutoDock Vina to assess binding free energies (ΔG ≤ −8 kcal/mol indicates strong binding) .

- Validation : Cross-check docking poses with mutagenesis data (e.g., Cys470/Lys471 residues critical for binding) .

Q. How should researchers resolve contradictions in bioactivity data across structural analogs?

- Methodological Answer :

- Replicate assays : Ensure consistent cell lines (e.g., Vero E6) and assay conditions (e.g., 40 µM, 72h incubation) .

- Purity verification : Reanalyze compounds via HPLC and NMR to exclude degradation products .

- Mechanistic studies : Use surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) for outliers .

Q. What experimental designs assess metabolic stability and degradation pathways?

- Methodological Answer :

- Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24h .

- LC-MS analysis : Identify degradation products (e.g., hydrolyzed acrylamide or oxidized furan) .

- Storage recommendations : Store at −20°C in anhydrous DMSO to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.